molecular formula C15H20O2 B11645569 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one

5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one

Cat. No.: B11645569
M. Wt: 232.32 g/mol
InChI Key: PXOYOCNNSUAQNS-PULWUANESA-N
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Description

Properties

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

(8aR)-5,8a-dimethyl-3-methylidene-5,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O2/c1-9-5-4-6-15(3)8-13-11(7-12(9)15)10(2)14(16)17-13/h7,9,11,13H,2,4-6,8H2,1,3H3/t9?,11?,13?,15-/m1/s1

InChI Key

PXOYOCNNSUAQNS-PULWUANESA-N

Isomeric SMILES

CC1CCC[C@]2(C1=CC3C(C2)OC(=O)C3=C)C

Canonical SMILES

CC1CCCC2(C1=CC3C(C2)OC(=O)C3=C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Scientific Research Applications

5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one
  • Molecular Formula : C₁₅H₂₀O₂
  • Molecular Weight : 232.32 g/mol
  • CAS Registry Number : 152442-48-3
  • Structure : Features a fused naphtho[2,3-b]furan-2-one skeleton with methyl (C5, C8a) and methylidene (C3) substituents. The stereochemistry is defined as (3aR,5S,8aR,9aR) in related derivatives .
  • Class: Eudesmanolide, a subclass of sesquiterpene lactones characterized by a bicyclic framework with a fused furan-2-one ring .

Key Properties :

  • Stereochemistry : Multiple stereocenters (e.g., C3a, C5, C8a, C9a) contribute to complex conformational dynamics .
  • Reactivity : The α,β-unsaturated carbonyl group (C2=O and C3 methylidene) enables Michael addition and cycloaddition reactions .

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The compound is compared to analogs with modifications in substituents, hydroxylation, or skeletal rearrangements (Table 1).

Table 1: Structural Comparison of Key Analogs

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Key Differences vs. Target Compound
Target Compound C₁₅H₂₀O₂ 232.32 5,8a-dimethyl; 3-methylidene Reference
2-Hydroxyalantolactone C₁₅H₂₀O₃ 248.32 7-hydroxyl group Increased polarity; enhanced H-bonding
8-Hydroxy-5,8a-dimethyl-3-methylidene derivative C₁₅H₂₀O₃ 248.32 Additional hydroxyl at C8 Alters oxidation state and solubility
6,8-Dihydroxy-8a-methyl-3,5-dimethylidene derivative C₁₅H₂₀O₄ 264.32 Hydroxyl groups at C6 and C8 Higher polarity; potential for glycosylation
Alantolactone C₁₅H₂₀O₂ 232.32 Lacks 3-methylidene; 5,8a-dimethyl Reduced conjugation; altered bioactivity
3,8a-Dimethyl-5-methylene derivative C₁₅H₁₆O₂ 228.29 Reduced saturation (tetrahydronaphtho-fused) Lower molecular weight; altered ring strain

Physicochemical and Pharmacological Differences

  • Hydrophobicity : The target compound (logP ~1.18) is less polar than hydroxylated derivatives (e.g., 2-hydroxyalantolactone, logP ~0.5) due to the absence of -OH groups .
  • Bioactivity: Target Compound: The α,β-unsaturated lactone is associated with anti-inflammatory and cytotoxic properties, common in eudesmanolides . Hydroxylated Derivatives: 2-Hydroxyalantolactone exhibits enhanced antimicrobial activity due to improved solubility .

Biological Activity

5,8A-Dimethyl-3-methylidene-2H,3H,3AH,5H,6H,7H,8H,8AH,9H,9AH-naphtho[2,3-B]furan-2-one is a complex organic compound belonging to the terpenoid family. Its structural intricacies and diverse biological activities make it a subject of interest in pharmacological research. This article provides a detailed overview of its biological activity based on current research findings.

Chemical Structure and Properties

The molecular formula of this compound is C15H20O2C_{15}H_{20}O_{2}, with a molecular weight of approximately 232.33 g/mol. The compound features multiple methyl groups and a methylidene functional group that contribute to its structural complexity and potential biological activity.

Biological Activities

Research indicates that compounds related to this compound exhibit various biological activities:

  • Antimicrobial Activity : Several studies have demonstrated its effectiveness against various bacterial strains and fungi.
  • Anti-inflammatory Properties : This compound has shown potential in reducing inflammation in experimental models.
  • Antioxidant Effects : It has been reported to scavenge free radicals effectively.
  • Cytotoxicity : Some derivatives have exhibited cytotoxic effects against cancer cell lines.

Case Studies and Research Findings

  • Antimicrobial Activity :
    • A study conducted by researchers on the antimicrobial properties of eudesmanolides found that 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Effects :
    • In a controlled study involving animal models of inflammation induced by carrageenan injection, the compound significantly reduced paw edema compared to control groups .
  • Antioxidant Activity :
    • Research published in the Journal of Natural Products highlighted that this compound exhibited strong antioxidant activity measured through DPPH radical scavenging assays .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one compared to structurally similar compounds:

Compound NameAntimicrobialAnti-inflammatoryAntioxidant
5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-oneYesYesYes
1beta-HydroxyalantolactoneYesModerateNo
7-Hydroxy-5-methylidene-naphtho[2,b]furanModerateYesYes

Synthesis Methods

The synthesis of 5,8A-Dimethyl-3-methylidene-naphtho[2,3-B]furan-2-one can be achieved through several methods including:

  • Cyclization Reactions : Utilizing starting materials from terpenoid precursors.
  • Functional Group Modifications : Employing reactions such as oxidation and reduction to introduce necessary functional groups.

Applications

The applications of this compound span across multiple fields:

  • Pharmaceuticals : As a potential lead compound for developing new antimicrobial or anti-inflammatory drugs.
  • Cosmetics : Due to its antioxidant properties.
  • Agriculture : As a natural pesticide or fungicide.

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